molecular formula C14H12F3NO B15089545 [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 1022379-80-1

[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine

Cat. No.: B15089545
CAS No.: 1022379-80-1
M. Wt: 267.25 g/mol
InChI Key: ZBZCERFGQGUNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents

Major Products:

    Oxidation Products: Oxides, hydroxylated derivatives

    Reduction Products: Reduced amine derivatives

    Substitution Products: Substituted phenoxyphenylmethanamine derivatives

Scientific Research Applications

Chemistry: In chemistry, [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials and coatings .

Mechanism of Action

The mechanism of action of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1022379-80-1

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18/h1-8H,9,18H2

InChI Key

ZBZCERFGQGUNDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.